molecular formula C6H12O6 B10828422 Hexose CAS No. 42752-07-8

Hexose

Cat. No.: B10828422
CAS No.: 42752-07-8
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-UHFFFAOYSA-N
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Description

Hexose is a monosaccharide, or simple sugar, that contains six carbon atoms. The general chemical formula for hexoses is C6H12O6. Hexoses are fundamental building blocks in biochemistry, playing crucial roles in energy metabolism and the structural integrity of cells. Common examples of hexoses include glucose, fructose, and galactose .

Preparation Methods

Hexoses can be synthesized through various methods, including microbial, enzymatic, and chemical processes. Industrial production often involves the hydrolysis of polysaccharides such as starch or cellulose. For example, glucose can be produced by the enzymatic hydrolysis of starch using amylase enzymes . Another method involves the microbial fermentation of biomass, which can yield various hexoses depending on the microbial strain and conditions used .

Chemical Reactions Analysis

Hexoses undergo a variety of chemical reactions, including:

    Oxidation: Hexoses can be oxidized to form aldonic acids, uronic acids, or aldaric acids. For example, glucose can be oxidized to gluconic acid using mild oxidizing agents like bromine water.

    Reduction: Hexoses can be reduced to form sugar alcohols, such as sorbitol from glucose, using reducing agents like sodium borohydride.

    Isomerization: Hexoses can isomerize to form different structural isomers. For instance, glucose can isomerize to fructose under alkaline conditions.

    Condensation: Hexoses can undergo condensation reactions to form disaccharides or polysaccharides.

Scientific Research Applications

Hexoses have a wide range of applications in scientific research:

    Chemistry: Hexoses are used as starting materials in the synthesis of various organic compounds. They are also used in studying reaction mechanisms and stereochemistry.

    Biology: Hexoses are essential in cellular metabolism. Glucose, for example, is a primary energy source for cells and is involved in glycolysis and the citric acid cycle.

    Medicine: Hexoses are used in medical diagnostics and treatments. For instance, glucose levels are monitored in diabetic patients, and fructose is used in intravenous feeding solutions.

    Industry: Hexoses are used in the food industry as sweeteners and preservatives. .

Mechanism of Action

Hexoses exert their effects primarily through their involvement in metabolic pathways. For example, glucose is phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis or the pentose phosphate pathway. These pathways are crucial for energy production and biosynthesis of nucleotides and amino acids . Hexoses also play roles in signaling pathways, such as the insulin signaling pathway, which regulates glucose uptake and metabolism .

Comparison with Similar Compounds

Hexoses can be compared with other monosaccharides such as pentoses (five-carbon sugars) and heptoses (seven-carbon sugars). While pentoses like ribose are crucial in nucleic acids, hexoses are more involved in energy metabolism and structural functions. Hexoses are unique due to their versatility in forming various isomers and their central role in metabolic pathways. Similar compounds include:

Hexoses are indispensable in both biological and industrial contexts, making them a vital area of study in various scientific disciplines.

Biological Activity

Hexoses, including glucose and fructose, are simple sugars that play crucial roles in various biological processes. Their biological activity is primarily mediated through metabolic pathways, transport mechanisms, and their involvement in cellular signaling. This article explores the biological activity of hexose, focusing on its enzymatic roles, transport systems, and implications in health and disease.

1. Metabolism of this compound

Hexoses are central to energy metabolism in living organisms. The primary pathways involving hexoses include glycolysis and the this compound monophosphate pathway (HMP).

Glycolysis is the process by which glucose is broken down to produce energy. It involves several key enzymes:

  • Hexokinase (HXK) : Catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P), a critical step in glucose metabolism.
  • Phosphofructokinase (PFK) : Regulates the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate, controlling the rate of glycolysis.

The This compound Monophosphate Pathway serves to generate NADPH and ribose-5-phosphate, essential for anabolic reactions and nucleotide synthesis. Research indicates that variations in the activity of this pathway can significantly affect cellular metabolism under different growth conditions .

2. Enzymatic Roles of Hexokinases and Fructokinases

Hexokinases and fructokinases are vital enzymes that phosphorylate hexoses:

Enzyme Substrate Product Location
Hexokinase (HXK)GlucoseGlucose-6-phosphate (G6P)Cytoplasm, Mitochondria
Fructokinase (FRK)FructoseFructose-1-phosphateCytoplasm

HXKs not only catalyze the phosphorylation of glucose but also function as glucose sensors, influencing gene expression related to metabolic pathways . FRKs primarily regulate sugar allocation in vascular tissues, thereby affecting plant growth and development .

3. Transport Mechanisms

This compound transporters (Gluts) facilitate the uptake of hexoses across cell membranes. In cancer biology, Gluts are often overexpressed, enhancing glucose uptake to support increased metabolic demands:

  • Glut1 : Primarily responsible for glucose transport in most tissues.
  • Glut4 : Insulin-regulated transporter found in adipose tissues and muscle.

Recent studies highlight that Gluts can also transport other sugars like fructose and mannose, indicating their multifunctionality . This characteristic has implications for understanding cancer metabolism and developing targeted therapies.

4. Case Studies and Research Findings

Several studies have illustrated the significance of hexoses in various biological contexts:

  • Cancer Metabolism : A study demonstrated that cancer cells rely heavily on Glut overexpression to meet their energy needs, suggesting potential therapeutic targets .
  • Plant Development : Research on hexokinases in plants revealed their dual role as metabolic enzymes and sugar sensors that regulate developmental pathways .
  • Selenium Conjugation : Animal studies indicated that this compound conjugation could play a role in selenium homeostasis, showcasing hexoses' involvement beyond energy metabolism .

5. Conclusion

Hexoses are fundamental components of biological systems with diverse roles ranging from energy production to cellular signaling. Their enzymatic processing via hexokinases and fructokinases, coupled with efficient transport mechanisms, underscores their importance in both normal physiology and pathological conditions such as cancer. Ongoing research continues to uncover the complexities of this compound biology, paving the way for novel therapeutic approaches.

Properties

IUPAC Name

6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858960
Record name Hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42752-07-8, 579-36-2, 2280-44-6, 39392-65-9, 10257-28-0
Record name Hexopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42752-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Allopyranose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144657
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC287045
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC274237
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274237
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-galactose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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